An In-depth Technical Guide to N-(2-Bromo-5-methoxyphenyl)acetamide: A Key Pharmaceutical Intermediate
An In-depth Technical Guide to N-(2-Bromo-5-methoxyphenyl)acetamide: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Bromo-5-methoxyphenyl)acetamide, a substituted anilide, is a compound of significant interest in contemporary pharmaceutical research and development. Its strategic placement of bromo, methoxy, and acetamido functional groups on a benzene ring makes it a versatile and highly valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its pivotal role as a key intermediate in the production of advanced therapeutic agents.
Chemical and Physical Properties
N-(2-Bromo-5-methoxyphenyl)acetamide presents as a white to light yellow or brown powder under standard conditions.[1][2] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 123027-99-6 | [1][3] |
| Molecular Formula | C₉H₁₀BrNO₂ | [3] |
| Molecular Weight | 244.09 g/mol | [3] |
| IUPAC Name | N-(2-bromo-5-methoxyphenyl)acetamide | [4] |
| Synonyms | 2'-Bromo-5'-methoxyacetanilide, N-Acetyl-2-bromo-5-methoxyaniline | [1] |
| Melting Point | 116 - 117 °C | [4] |
| Appearance | White to light yellow/brown powder | [1][2] |
| Solubility | Information not readily available in searched resources. Generally expected to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and alcohols. |
Synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide
The most direct and common method for the synthesis of N-(2-Bromo-5-methoxyphenyl)acetamide is the acetylation of its corresponding aniline precursor, 2-bromo-5-methoxyaniline.[5] This reaction involves the introduction of an acetyl group onto the nitrogen atom of the aniline.
Conceptual Synthesis Workflow
Caption: Synthesis pathway for N-(2-Bromo-5-methoxyphenyl)acetamide.
Exemplary Laboratory Protocol for Acetylation
While a specific, validated protocol for N-(2-Bromo-5-methoxyphenyl)acetamide was not found in the searched literature, the following is a general, representative procedure for the acetylation of anilines that can be adapted by a skilled chemist.
Materials:
-
2-bromo-5-methoxyaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)
-
A base (e.g., Pyridine or Triethylamine, if using acetyl chloride)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-bromo-5-methoxyaniline (1.0 equivalent) in the chosen solvent.
-
Reagent Addition:
-
Using Acetic Anhydride: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.
-
Using Acetyl Chloride: Cool the aniline solution to 0 °C in an ice bath. In a separate flask, dissolve acetyl chloride (1.1 equivalents) and a base like pyridine (1.2 equivalents) in the solvent. Add this solution dropwise to the aniline solution, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[6]
-
Work-up:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford pure N-(2-Bromo-5-methoxyphenyl)acetamide.[7]
-
Spectroscopic Characterization
Specific, experimentally derived spectroscopic data for N-(2-Bromo-5-methoxyphenyl)acetamide were not available in the searched resources. The following are predicted and expected spectral characteristics based on the analysis of structurally similar compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the acetamido methyl protons, and the amide N-H proton. The aromatic protons will likely appear as multiplets or doublets in the range of δ 6.5-8.0 ppm. The methoxy group protons should present as a singlet around δ 3.8 ppm. The acetyl methyl protons will be a sharp singlet around δ 2.2 ppm, and the amide proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, the acetyl methyl carbon, and the carbonyl carbon. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon is expected around δ 55-60 ppm. The acetyl methyl carbon will be upfield, around δ 20-25 ppm, and the carbonyl carbon will be significantly downfield, in the range of δ 168-172 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing between 1660-1680 cm⁻¹.[8] Another key feature will be the N-H stretching vibration, which is expected as a sharp peak around 3300 cm⁻¹. C-H stretching vibrations from the aromatic ring and alkyl groups will be observed around 3100-2850 cm⁻¹. The C-O stretching of the methoxy group should appear in the 1250-1000 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic fragments.
Reactivity and Synthetic Applications
The chemical reactivity of N-(2-Bromo-5-methoxyphenyl)acetamide is primarily dictated by the aryl bromide functionality, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds, making it a valuable precursor for a wide range of more complex molecules.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key cross-coupling reactions involving the subject compound.
1. Suzuki Coupling: This reaction involves the coupling of N-(2-Bromo-5-methoxyphenyl)acetamide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5] It is a highly versatile method for creating biaryl structures.
-
Exemplary Suzuki Coupling Protocol (General):
-
Reaction Setup: In a dry reaction vessel, combine N-(2-Bromo-5-methoxyphenyl)acetamide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).[9]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[10] Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture with stirring to a temperature of 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.[10]
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[11]
-
2. Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond by coupling N-(2-Bromo-5-methoxyphenyl)acetamide with a primary or secondary amine.[5] This is achieved using a palladium catalyst, a suitable phosphine ligand, and a base.[12]
-
Conceptual Buchwald-Hartwig Protocol:
-
Inert Atmosphere: To a dry, sealable reaction tube under an inert atmosphere, add N-(2-Bromo-5-methoxyphenyl)acetamide (1.0 equiv.), the desired amine (1.2 equiv.), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃).[13]
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature typically ranging from 80-110 °C. Monitor the reaction by an appropriate method (LC-MS or GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[13]
-
Central Role in the Synthesis of Elacestrant
The primary and most significant application of N-(2-Bromo-5-methoxyphenyl)acetamide is its role as a key building block in the synthesis of Elacestrant.[1][14] Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of certain types of breast cancer.[14] In the synthesis of Elacestrant, N-(2-Bromo-5-methoxyphenyl)acetamide is utilized in a crucial Suzuki coupling reaction to construct the core structure of the final drug molecule.[5] This underscores the importance of this intermediate in the pharmaceutical industry for the development of novel cancer therapeutics.
Safety and Handling
N-(2-Bromo-5-methoxyphenyl)acetamide should be handled with care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-(2-Bromo-5-methoxyphenyl)acetamide is a chemical intermediate of high strategic value, particularly in the pharmaceutical sector. Its well-defined physical and chemical properties, coupled with its versatile reactivity in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. The critical role it plays in the synthesis of Elacestrant highlights its importance in the ongoing development of innovative cancer therapies. This guide provides a foundational understanding of this key molecule, offering insights into its synthesis and reactivity to support further research and drug development endeavors.
References
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Suzhou Biosynergy Pharmaceutical Co., Ltd. (n.d.). N-(2-bromo-5-methoxyphenyl)acetamide. Retrieved January 3, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of N-Acetyl-2-Bromo-5-Methoxyaniline. Retrieved January 3, 2026, from [Link]
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Hangzhou Longshine Bio-Tech Co.,LTD (n.d.). Pharmaceutical Manufacturer, Factory, API, Intermediate. Retrieved January 3, 2026, from [Link]
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N-Acetyl-2-Bromo-5-Methoxyaniline: A Key Intermediate in... (n.d.). Retrieved January 3, 2026, from [Link]
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Wikipedia (2023). Buchwald–Hartwig amination. Retrieved January 3, 2026, from [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved January 3, 2026, from [Link]
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Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved January 3, 2026, from [Link]
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PubChem (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide. Retrieved January 3, 2026, from [Link]
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Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. (n.d.). Retrieved January 3, 2026, from [Link]
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Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 3, 2026, from [Link]
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A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (2013). RSC Advances. Retrieved January 3, 2026, from [Link]
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A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. (2013). RSC Advances. Retrieved January 3, 2026, from [Link]
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